1-acetyl-N-(3-chlorobenzyl)piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-(3-chlorobenzyl)piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine class This compound is characterized by the presence of a piperidine ring substituted with an acetyl group at the nitrogen atom and a 3-chlorobenzyl group at the carboxamide position
Preparation Methods
The synthesis of 1-acetyl-N-(3-chlorobenzyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Acetyl Group: The acetyl group is introduced by reacting the piperidine with acetic anhydride under basic conditions.
Attachment of the 3-Chlorobenzyl Group: The final step involves the reaction of the acetylated piperidine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetyl-N-(3-chlorobenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-N-(3-chlorobenzyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-chlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating cellular signaling pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-N-(3-chlorobenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Acetyl-N-benzylpiperidine-4-carboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(3-Chlorobenzyl)piperidine-4-carboxamide: Lacks the acetyl group, which may influence its solubility and pharmacokinetic properties.
4-Amino-N-(4-chlorobenzyl)piperidine-4-carboxamide: Contains an amino group instead of an acetyl group, altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-acetyl-N-[(3-chlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)18-7-5-13(6-8-18)15(20)17-10-12-3-2-4-14(16)9-12/h2-4,9,13H,5-8,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQOSUXSAFUEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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